molecular formula C20H18N2OS B5685174 N-9H-fluoren-9-yl-2-propyl-1,3-thiazole-4-carboxamide

N-9H-fluoren-9-yl-2-propyl-1,3-thiazole-4-carboxamide

Cat. No. B5685174
M. Wt: 334.4 g/mol
InChI Key: RTXYQHJAZCOQKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthetic routes for “N-9H-fluoren-9-yl-2-propyl-1,3-thiazole-4-carboxamide” can vary. Researchers may use different strategies to construct the thiazole ring and introduce the fluorene moiety. Common methods include cyclization reactions from suitable precursors or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound consists of a planar fluorene unit fused with a non-planar thiazole ring. The stereochemistry of the carbons in the pyrrolidine ring can significantly impact the biological activity of drug candidates .

Safety and Hazards

Safety data, toxicity, and potential hazards associated with this compound should be evaluated. Consult relevant safety sheets and literature .

properties

IUPAC Name

N-(9H-fluoren-9-yl)-2-propyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2OS/c1-2-7-18-21-17(12-24-18)20(23)22-19-15-10-5-3-8-13(15)14-9-4-6-11-16(14)19/h3-6,8-12,19H,2,7H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXYQHJAZCOQKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=CS1)C(=O)NC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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